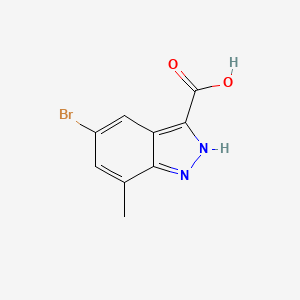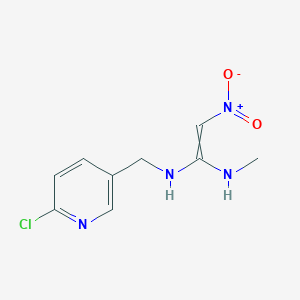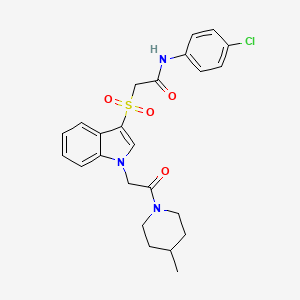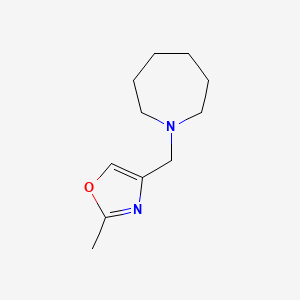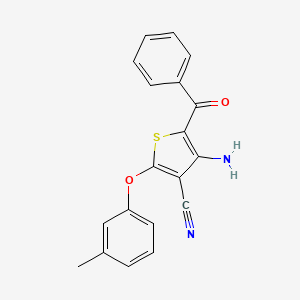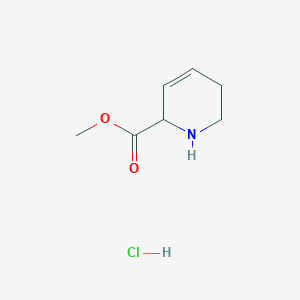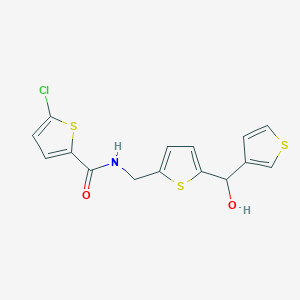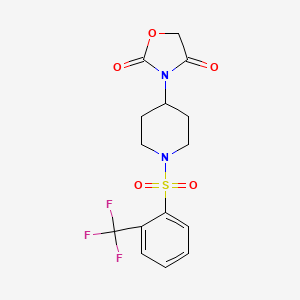![molecular formula C16H13NO5S B2864174 2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone CAS No. 303987-11-3](/img/structure/B2864174.png)
2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for MPSPI were not found, similar compounds have been synthesized through ring cleavage methodology reactions . This involves the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular formula of MPSPI is C16H13NO5S, and it has an average mass of 331.343 Da . The structure includes a 5(2H)-isoxazolone ring, a phenyl group, and a 4-methoxyphenyl sulfonyl group .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A series of compounds, including 3,4-diaryloxazolones, have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), showing significant potential as orally active anti-inflammatory agents. These compounds have been tested in various models of arthritis and hyperalgesia, demonstrating excellent activities without causing gastrointestinal toxicity common to other COX-2 inhibitors. This research underscores the utility of such compounds in developing new therapeutic agents with improved safety profiles (Puig et al., 2000).
Environmental Degradation
In environmental science, studies have explored the degradation pathways of sulfonamide antibiotics, such as sulfamethoxazole, in microbial strains. These studies reveal unique microbial strategies, including ipso-hydroxylation followed by fragmentation, to eliminate these persistent pollutants from the environment. This research is crucial for understanding how to mitigate the spread of antibiotic resistance through environmental exposure (Ricken et al., 2013).
Electrochemical Studies
Electrochemical behavior of sulfamethoxazole (SM), a related sulfonamide, was studied using a metalloporphyrin modified carbon paste sensor. This research demonstrates the potential for developing sensitive and selective sensors for detecting sulfonamide antibiotics in pharmaceutical formulations and biological samples, showcasing the versatility of these compounds in analytical chemistry applications (Joseph & Kumar, 2010).
Corrosion Inhibition
Research on 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, a compound with structural similarities to the target molecule, shows its effectiveness as a corrosion inhibitor for mild steel in sulfuric acid media. This highlights the potential application of such compounds in protecting industrial materials from corrosion, contributing to the development of more durable materials and coatings (Bouklah et al., 2006).
Antimicrobial Activity
Novel compounds containing the 2-(4-methoxy-phenyl) moiety have been synthesized and shown to possess significant antimicrobial activity. This indicates the potential of these compounds in developing new antimicrobial agents to combat resistant bacterial strains, addressing the growing need for novel antibiotics in medicine (Patil et al., 2010).
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-3-phenyl-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c1-21-13-7-9-14(10-8-13)23(19,20)17-15(11-16(18)22-17)12-5-3-2-4-6-12/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXXBIKRRREKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=O)O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)propan-1-one](/img/structure/B2864091.png)
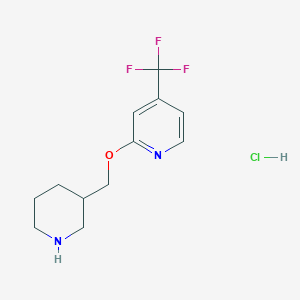
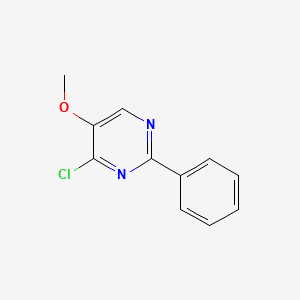
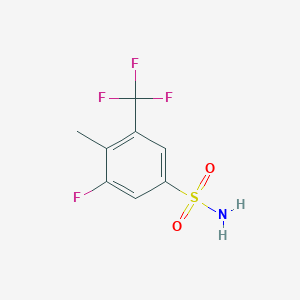
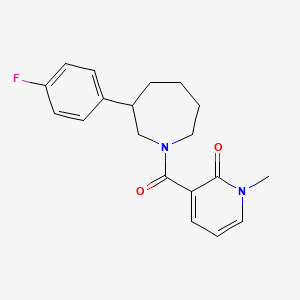
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2864099.png)
